N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring fused with a benzamide moiety, which includes chloro and nitro substituents. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of Benzothiadiazole Core: : The benzothiadiazole core can be synthesized by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole with the release of sulfur dioxide and hydrogen chloride .
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Introduction of Chloro and Nitro Groups: : The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. For instance, nitration of the benzothiadiazole core using nitric acid and sulfuric acid can introduce the nitro group, while chlorination using chlorine gas or a chlorinating agent can introduce the chloro group .
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Formation of Benzamide Moiety: : The final step involves the formation of the benzamide moiety by reacting the substituted benzothiadiazole with an appropriate amine or amide precursor under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride .
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Substitution: : The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. This can lead to the formation of various derivatives with different functional groups .
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiadiazole ring, leading to the formation of sulfoxides or sulfones .
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Oxidized Derivatives: Formed by oxidation of the benzothiadiazole ring.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide has a wide range of applications in scientific research:
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Medicinal Chemistry: : It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents .
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Materials Science: : The compound is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties .
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Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules and functional materials .
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Biological Research: : The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, which lacks the chloro and nitro substituents.
4-Amino-2,1,3-benzothiadiazole: A derivative with an amino group instead of a nitro group.
5-Chloro-2,1,3-benzothiadiazole: A derivative with only the chloro substituent.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro substituents, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3S/c14-9-6-7(18(20)21)4-5-8(9)13(19)15-10-2-1-3-11-12(10)17-22-16-11/h1-6H,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGVPWVYSVKFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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